molecular formula C19H19N3OS B2658092 N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 941956-58-7

N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2658092
CAS No.: 941956-58-7
M. Wt: 337.44
InChI Key: YMYQNXRCPBANOQ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features a unique combination of a phenyl group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its combination of a phenyl group, an imidazole ring, and a sulfanylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other imidazole derivatives .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)11-20-18(23)13-24-19-21-12-17(22-19)16-5-3-2-4-6-16/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQNXRCPBANOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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